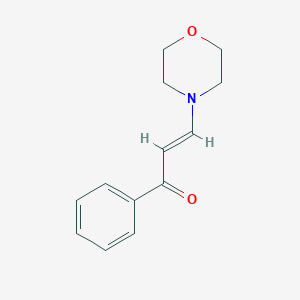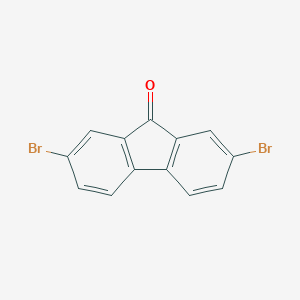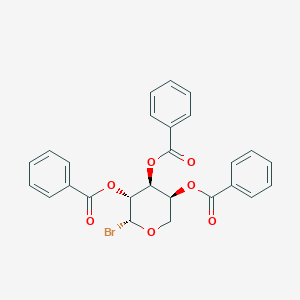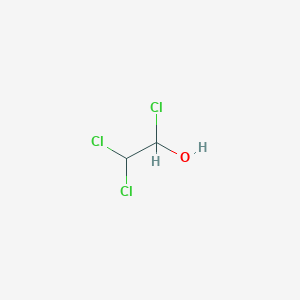
1,1,2-Trichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloroethanol is an organic compound with the chemical formula C2H3Cl3O. It is a clear, flammable liquid at room temperature, colorless when pure but often with a light yellow color. The molecule can be described as ethanol with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . Historically, it has been used as a sedative hypnotic and is known for its pharmacological effects similar to those of its prodrug chloral hydrate .
Preparation Methods
1,1,2-Trichloroethanol can be synthesized through various methods. One common synthetic route involves the reduction of chloral hydrate. Industrial production methods often involve the reaction of trichloroacetaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
1,1,2-Trichloroethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to trichloroethane.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,2-Trichloroethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with various molecular targets. It is known to modulate tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability of these neurons . This modulation includes inducing a hyperpolarizing shift on the steady-state fast inactivation relationship, increasing use-dependent inhibition, accelerating the onset of inactivation, and retarding the recovery of inactivated channels .
Comparison with Similar Compounds
1,1,2-Trichloroethanol is similar to other compounds such as:
Chloral Hydrate: Its prodrug, which is metabolized in vivo to this compound.
Chlorobutanol: Another compound with similar pharmacological effects.
Triclofos: A hypnotic drug that is metabolized to this compound.
What sets this compound apart is its specific use in fluorescent visualization of proteins and its role as a protecting group in organic synthesis, which highlights its versatility and unique applications in various fields .
Properties
CAS No. |
13287-89-3 |
|---|---|
Molecular Formula |
C2H3Cl3O |
Molecular Weight |
149.4 g/mol |
IUPAC Name |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
InChI Key |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
Canonical SMILES |
C(C(Cl)Cl)(O)Cl |
Synonyms |
1,1,2-trichloroethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




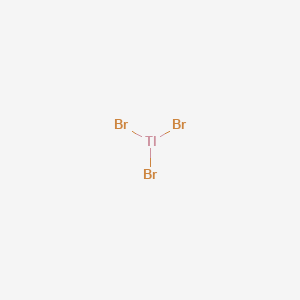
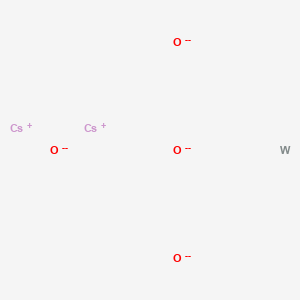
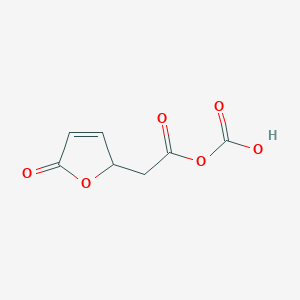
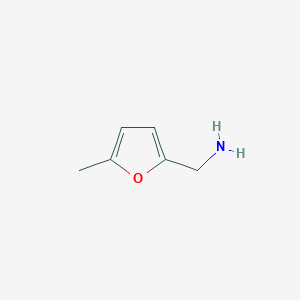
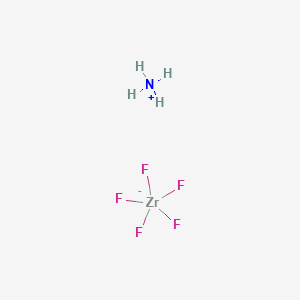
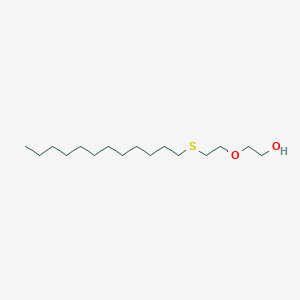
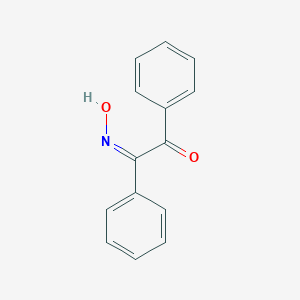
![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)
